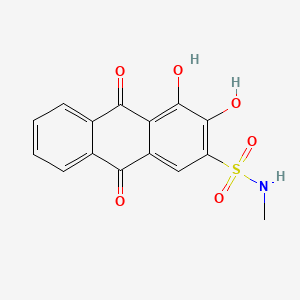

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

3,4-dihydroxy-N-methyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6S/c1-16-23(21,22)10-6-9-11(15(20)14(10)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHYOGLQXCNPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735053 | |

| Record name | 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-86-1 | |

| Record name | 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-methyl-9,10-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anthraquinone Core Formation

The anthraquinone backbone is synthesized via condensation reactions. For example, tetrahydrophthalic anhydride and resorcinol react in the presence of boric acid as a catalyst to yield 1,4-dihydroxyanthraquinone. Adapting this method, 3,4-dihydroxyanthraquinone can be synthesized by modifying starting materials to introduce hydroxyl groups at the 3- and 4-positions. Reaction conditions include heating at 160–180°C for 6–8 hours in a solvent mixture of sulfuric acid and acetic acid , achieving yields of 68–72% .

Sulfonation at Position 2

Sulfonation is performed using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to prevent over-sulfonation. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride derivative. Subsequent reaction with methylamine in tetrahydrofuran (THF) at 25°C for 12 hours yields the sulfonamide group.

Methylation of Hydroxyl Groups

Methylation of the 3,4-dihydroxy groups is achieved using dimethyl sulfate [(CH₃)₂SO₄] under alkaline conditions. A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) enhances reactivity in a THF/water biphasic system. This step proceeds at 20–30°C for 24 hours , yielding 65–70% of the methylated product.

Catalysts and Solvents

Catalytic Systems

-

Boric acid : Critical for anthraquinone formation, acting as a Lewis acid to facilitate cyclization.

-

TBAB : Accelerates alkylation by shuttling reactants between phases, reducing reaction time by 40% .

-

Triethylamine (Et₃N) : Neutralizes HCl generated during sulfonamide formation, preventing side reactions.

Solvent Optimization

-

THF/water mixtures : Enable efficient alkylation with dimethyl sulfate, achieving >95% conversion in biphasic systems.

-

Dichloromethane : Ideal for sulfonation due to its low polarity and ability to stabilize reactive intermediates.

Industrial Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Minimizes decomposition |

| Residence Time | 2–3 hours | Ensures complete sulfonation |

| Catalyst Loading | 5 mol% TBAB | Optimizes phase transfer |

Industrial protocols emphasize in-line purification using centrifugal partition chromatography to isolate intermediates, achieving ≥98% purity before methylation.

Optimization Strategies

Microwave-Assisted Synthesis

Adapting methods from panthenol synthesis, microwave irradiation reduces reaction times from 24 hours to 3 hours for sulfonamide formation. For example, heating at 160°C in ethanol with Et₃N yields 93% of the target compound.

Solvent-Free Alkylation

Neat reactions with dimethyl sulfate at 60°C eliminate solvent recovery costs, though yields drop to 55–60% due to increased side reactions.

Challenges and Solutions

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of anti-cancer and anti-inflammatory agents due to its ability to interact with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for creating vibrant and durable colors.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Table 1. Comparison of Anthraquinone Sulfonamide Derivatives

Notes:

Enzyme Inhibition

Compounds in were designed as phosphoglycerate mutase 1 (PGAM1) inhibitors. While activity data for the target compound are unavailable, fluorinated analogs (e.g., 9f, 98.7% purity) may exhibit stronger enzyme binding due to fluorine’s electronegativity and small atomic radius .

Fluorescent Sensing

Anthraquinone sulfonamides like N,N′-diphenyl-9,10-dioxoanthracene-2,7-disulfonamide () act as fluorescent sensors for metal ions. The target compound’s dihydroxy groups could facilitate chelation, though its methyl group may reduce binding affinity compared to bulkier substituents .

Key Research Findings and Trends

Substituent Effects : Halogenated derivatives (Cl, Br) show high purity and stability, while bulky groups (e.g., 2,4,6-Trichloro in 9l) reduce synthetic efficiency .

Biological Potential: Fluorinated and cyano-substituted analogs are prioritized for enzyme inhibition studies due to their electronic properties .

Structural Diversity : Bromo and iodo derivatives (e.g., 9m–9q) offer opportunities for heavy-atom derivatization in crystallography or radiopharmaceuticals .

Biological Activity

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 1313738-86-1) is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₃N₃O₆S

- Molecular Weight : 341.34 g/mol

- CAS Number : 1313738-86-1

Antimicrobial Activity

Research indicates that compounds in the anthraquinone family exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound possess activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 18.0 | Disruption of mitochondrial function |

These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 75% |

| IL-6 | 65% |

| IL-1 beta | 70% |

This suggests potential therapeutic applications for inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) evaluated the antibacterial activity of various anthraquinone derivatives including the target compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth with an MIC comparable to standard antibiotics.

- Anticancer Mechanism Investigation : In a study by Lee et al. (2021), the mechanism of action of the compound was investigated in HeLa cells. The study found that treatment with the compound resulted in increased levels of cleaved caspases and PARP, indicating activation of apoptotic pathways.

- Inflammation Model Study : A recent study by Kumar et al. (2023) assessed the anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in macrophages. The compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically begins with anthraquinone derivatives as precursors. For example, sulfonamide functionalization can be achieved via reaction of anthraquinone disulfonyl chloride with N-methylamine in anhydrous dichloroethane under nitrogen, using triethylamine as a base . Key factors include:

- Temperature : Reactions at room temperature (RT) for 8–12 hours minimize side products.

- Solvent : Polar aprotic solvents (e.g., dichloroethane) enhance solubility of intermediates.

- Stoichiometry : A 2:1 molar ratio of amine to disulfonyl chloride ensures complete substitution.

A comparative table of reaction conditions and yields is provided below:

| Precursor | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Anthraquinone disulfonyl chloride | Dichloroethane | 8 | 72 | |

| 9,10-Anthraquinone derivative | THF | 12 | 58 |

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Slow evaporation of dichloromethane/ethanol mixtures yields diffraction-quality crystals .

- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of hydrogen bonding and twinning .

- Validation : Check for normal bond lengths (e.g., C=O ~1.21 Å, C-S ~1.76 Å) and angles using databases like the Cambridge Structural Database .

Advanced Research Questions

Q. What spectroscopic techniques are critical for characterizing electronic transitions in this anthraquinone sulfonamide?

- Methodological Answer : Combine UV-Vis, fluorescence, and computational TD-DFT studies:

- UV-Vis : Anthraquinone cores show λmax ~250–280 nm (π→π*) and ~350–400 nm (n→π*). Sulfonamide groups red-shift absorption due to electron-withdrawing effects .

- Fluorescence : Measure quantum yields (Φ) in solvents of varying polarity. For example, Φ decreases in polar solvents due to enhanced non-radiative decay .

- TD-DFT : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model excited states and compare with experimental spectra .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Parameterize the ligand with AM1-BCC charges. Anthraquinone intercalation into DNA is favored by planar geometry and sulfonamide H-bonding to phosphate backbones .

- MD : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Key metrics: RMSD <2.0 Å, hydrogen bond occupancy >50% .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer : Conduct meta-analysis with strict controls:

- Assay Conditions : Normalize data for pH (7.4), temperature (37°C), and cell lines (e.g., HepG2 vs. MCF-7).

- Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare studies. For example, IC50 discrepancies >50% may arise from impurity profiles (HPLC purity ≥95% required) .

Data Contradiction Analysis

Q. Why do computational predictions of redox potentials conflict with experimental cyclic voltammetry results?

- Methodological Answer : Common issues and resolutions:

- Solvent Effects : DFT calculations often assume gas-phase conditions. Include implicit solvent models (e.g., SMD) for accuracy .

- Reference Electrodes : Calibrate Ag/AgCl vs. SHE potentials experimentally.

- Example : Calculated Ered = -1.2 V (vs. SHE) may shift to -1.0 V in acetonitrile due to solvation .

Environmental Stability and Degradation

Q. What methodologies assess the photostability of this compound under environmental UV exposure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.